molecular formula C23H28N4O4 B2799870 N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]ethanediamide CAS No. 921896-80-2

N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]ethanediamide

Cat. No.: B2799870
CAS No.: 921896-80-2
M. Wt: 424.501
InChI Key: WNDVUCSITCIZHM-UHFFFAOYSA-N
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Description

N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]ethanediamide is a complex organic compound that belongs to the class of oxalamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of benzo[d][1,3]dioxole derivatives, followed by the introduction of the indoline moiety and the formation of the oxalamide linkage. Common reagents used in these reactions include dimethylamine, indoline, and oxalyl chloride. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by inhibiting or activating these targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)ethyl)oxalamide
  • N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-methylindolin-5-yl)oxalamide

Uniqueness

N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]ethanediamide is unique due to its specific structural features, such as the combination of the benzo[d][1,3]dioxole and indoline moieties. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O4/c1-26(2)19(16-5-6-18-17(11-16)8-9-27(18)3)13-25-23(29)22(28)24-12-15-4-7-20-21(10-15)31-14-30-20/h4-7,10-11,19H,8-9,12-14H2,1-3H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDVUCSITCIZHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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